![molecular formula C10H12O B14661744 2-Methylbicyclo[3.2.2]nona-3,6,8-trien-2-ol CAS No. 38694-37-0](/img/structure/B14661744.png)
2-Methylbicyclo[3.2.2]nona-3,6,8-trien-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylbicyclo[322]nona-3,6,8-trien-2-ol is a bicyclic compound characterized by its unique structure, which includes a bicyclo[322]nona framework with three double bonds and a hydroxyl group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbicyclo[3.2.2]nona-3,6,8-trien-2-ol can be achieved through several methods. One notable method involves the Diels-Alder reaction of tropone with 2,3-bis(methoxycarbonyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene, followed by thermal cycloreversion . This reaction is typically carried out under high-pressure conditions to improve the yield of the Diels-Alder adducts .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylbicyclo[3.2.2]nona-3,6,8-trien-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to form a saturated bicyclic compound.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: Formation of 2-Methylbicyclo[3.2.2]nona-3,6,8-trien-2-one.
Reduction: Formation of 2-Methylbicyclo[3.2.2]nonane-2-ol.
Substitution: Formation of 2-Methylbicyclo[3.2.2]nona-3,6,8-trien-2-chloride.
Wissenschaftliche Forschungsanwendungen
2-Methylbicyclo[3.2.2]nona-3,6,8-trien-2-ol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biology and Medicine:
Industry: Used in the production of specialty chemicals and polymers.
Wirkmechanismus
The mechanism of action of 2-Methylbicyclo[3.2.2]nona-3,6,8-trien-2-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, while the double bonds can participate in π-π interactions. These interactions can influence the compound’s reactivity and its ability to act as a ligand in coordination chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[3.2.2]nona-2,6,8-triene: Lacks the methyl and hydroxyl groups, making it less reactive in certain chemical reactions.
Benzo[f]bicyclo[3.2.2]nona-3,6,8-trien-2-one: Contains a benzene ring fused to the bicyclic structure, altering its chemical properties and reactivity.
Uniqueness
2-Methylbicyclo[32The combination of these functional groups allows for a wider range of chemical modifications and interactions compared to its analogs .
Eigenschaften
CAS-Nummer |
38694-37-0 |
|---|---|
Molekularformel |
C10H12O |
Molekulargewicht |
148.20 g/mol |
IUPAC-Name |
2-methylbicyclo[3.2.2]nona-3,6,8-trien-2-ol |
InChI |
InChI=1S/C10H12O/c1-10(11)7-6-8-2-4-9(10)5-3-8/h2-9,11H,1H3 |
InChI-Schlüssel |
JVJDWQZGEIJABZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C=CC2C=CC1C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(Piperazin-1-yl)methyl]pyridine-3-carbothioamide](/img/structure/B14661666.png)
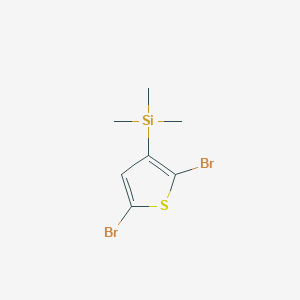
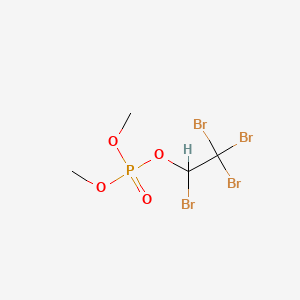
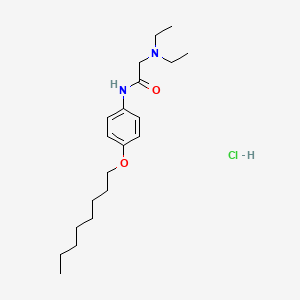
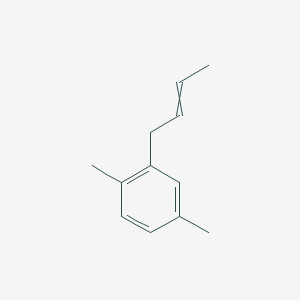
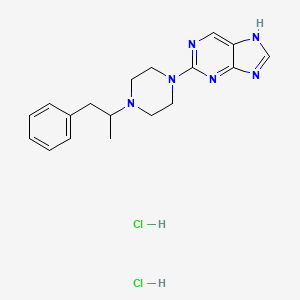
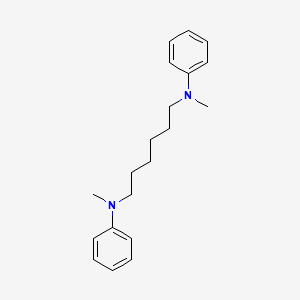

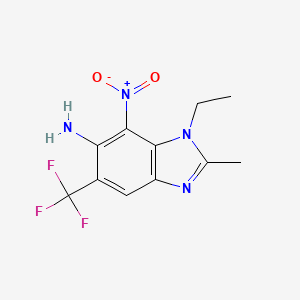
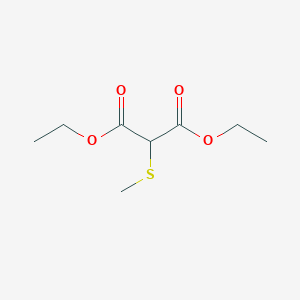
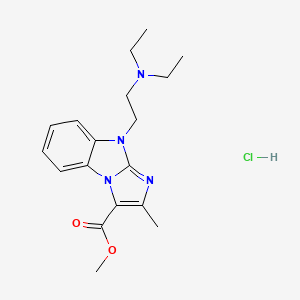


![(1Z)-2-Methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanimidoyl chloride](/img/structure/B14661738.png)
